molecular formula C25H22N2O4S B2815387 2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide CAS No. 866725-56-6

2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide

Cat. No. B2815387
CAS RN: 866725-56-6
M. Wt: 446.52
InChI Key: AUYFEIMBVCTOLG-UHFFFAOYSA-N
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Description

2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide, also known as QS11, is a small molecule that has been widely studied for its potential applications in various scientific research fields. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Structural Aspects and Properties

Research on related quinoline derivatives highlights their structural aspects and properties, including the formation of salts and inclusion compounds. These compounds exhibit interesting behaviors such as gel formation upon treatment with certain acids and the ability to form host–guest complexes. Such complexes have been shown to exhibit enhanced fluorescence emission, indicating potential applications in materials science and sensor technology (Karmakar et al., 2007).

Antitumor Activity

A study on novel 3-benzyl-substituted-4(3H)-quinazolinones, including structural analogs of the specified compound, demonstrated significant antitumor activity across various cancer cell lines. This suggests potential therapeutic applications for these compounds in cancer treatment (Al-Suwaidan et al., 2016).

Radiomodulatory Effects

Quinazolinone derivatives bearing a benzenesulfonamide moiety have been synthesized and tested for their ability to induce the NQO1 enzyme, demonstrating potential as antioxidant and radiomodulatory agents. These findings may lead to applications in radioprotection and the treatment of radiation-induced damage (Soliman et al., 2020).

Antimicrobial and Antifungal Activities

Several synthesized derivatives of quinazolinone have been evaluated for antimicrobial and antifungal activities, suggesting their potential as leads for developing new antimicrobial agents. For example, studies have identified compounds with significant activity against a range of bacterial and fungal pathogens, indicating the broad-spectrum antimicrobial potential of these compounds (Patel & Shaikh, 2011).

Synthesis and Chemical Analysis

Research has also focused on the synthesis of novel quinazolinone derivatives and their detailed chemical analysis, including NMR, IR, and mass spectroscopy. These studies provide a foundation for understanding the chemical behavior and properties of these compounds, which is crucial for their application in drug design and development (Durgadas et al., 2013).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. It’s important to note that understanding the mechanism of action of a compound often involves studying its molecular interactions and biological effects .

properties

IUPAC Name

2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c1-17-12-13-18(2)21(14-17)26-24(28)16-27-15-23(25(29)20-10-6-7-11-22(20)27)32(30,31)19-8-4-3-5-9-19/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYFEIMBVCTOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide

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